R W Hartmann
PMID: 6329512
DOI:
10.1016/0305-7372(84)90055-0
Abstract
R W Hartmann
PMID: 6309529
DOI:
10.1016/0277-5379(83)90065-2
Abstract
After ovariectomy DMBA tumor-bearing SD rats were treated with the estrogen DES, a combination of DES plus mammary tumor-inhibiting antiestrogen (tetramethylHES, 3,3'HES and tamoxifen respectively) or with tetramethylHES alone. Small doses of DES led to a stimulation of tumor growth showing a maximum effect at 1 microgram/kg/day, whereas higher doses inhibited tumor growth. In the combination experiment only tetramethylHES reduced, i.e. antagonized, the DES effect. Tamoxifen and 3,3'HES, however, led to an increase of the tumor growth-stimulating and inhibiting effects of DES. Only the dose of 10 mg/kg/day of tetramethylHES led to a slight stimulation of the tumor growth in ovariectomized DMBA tumor-bearing rats. These results indicate that 3,3'HES and tamoxifen possibly unfold their mammary tumor-inhibiting activity by means of their estrogenic potency, whereas tetramethylHES might act as an antiestrogen, though the latter compound does not lack estrogenic activity completely.
R W Hartmann,
H Buchborn,
G Kranzfelder,
H Schönenberger,
A Bogden
PMID: 6276542
DOI:
10.1021/jm00142a014
Abstract
The syntheses of the meso-1,2-dialkyl-1,2-bis(3'-hydroxyphenyl)ethanes [alkyl substituent: CH3 (19), C2H5 (20), C3H7 (22), C4H9 (23), i-C4H9 (24), and C5H11 (25)] and of d,l-3,4-bis(3'-hydroxyphenyl)hexane (21) are described. In vitro these compounds inhibited the [3H]estradiol receptor interaction competitively, exhibiting Ka values between 0.20 x 10(9) (20) and 0.11 x 10(6) M-1 (24). In vivo the meso compounds reduced the estrone-stimulated mouse uterine growth; the most effective compounds were 20, 22, and 23 (53, 50, and 45% inhibition, respectively). Compounds 20 and 22-24 showed weak estrogenic activity in the mouse uterine weight test and in the vaginal cornification test. Compounds 19 (NSC-297169), 20 (NSC-297170), and 22 (NSC-297171) exhibited a dose-dependent growth inhibition on the MCF-7 human breast tumor cell line (10(-6) to 10(-9) M). These compounds also showed a marked dose-dependent inhibition on the DMBA-induced, hormone-dependent mammary carcinoma of the Sprague-Dawley rat corresponding to their association constants.
R W Hartmann,
H Schönenberger,
K H Wrobel
PMID: 6288725
DOI:
10.1007/BF00409700
Abstract
Biochemical properties, such as the activities of eight carbohydrate-metabolism-linked enzymes and four acid hydrolases, and histological characteristics of growing and regressing DMBA-induced mammary tumors of the SD-rat after ovariectomy or treatment of the host with hexesterol, tamoxifen, and 3,4-bis(3'-hydroxyphenyl)hexane were determined. Significant differences were found between growing and regressing tumors regardless of the treatment animals had been subjected to. Only few differences in biochemical parameters could be found within the group of tumors regressing due to the applied therapy. The histological signs of regressing tumors were very diverse, but no phenomenon typical of a specific treatment could be found. It cannot be decided whether the partial antiestrogen, 3,4-bis(3'-hydroxyphenyl)hexane unfolds its antimammary tumor activity by means of its estrogenic or its antiestrogenic potency. The hypothesis that estrogens inhibit mammary tumor growth by directing neoplastic cell metabolism toward secretion is not supported by these findings.
G Kranzfelder,
R W Hartmann,
E von Angerer,
H Schönenberger,
A E Bogden
PMID: 6284766
DOI:
10.1007/BF00409646
Abstract
The syntheses of the hexestrol derivatives 3,4-bis-(3'-hydroxyphenyl)hexane (4a), 3,4-bis(4'-fluoro-3'-hydroxyphenyl)hexane (4b), 3,4-bis(3',4'dihydroxyphenyl)hexane (4c), and 3,4-bis(3',4'-diacetoxyphenyl)hexane (4d) are described. All compounds showed a marked, competitive inhibition of the estradiol receptor interaction (Ka4c greater than Ka4a greater than Ka4d greater than Ka4b). Evaluated in the mouse uterine weight test compounds 4c and 4d almost reached the estrone effect, whereas 4a and 4b did not produce full uterotrophic response. Compounds 4a--d antagonized the estrone stimulated uterine growth of the immature mouse. Compound 4a (NSC-297170) exhibited a specific, dose-related growth inhibition of the estrogen responsive MCF-7 human breast tumor cell line. Tested on the 9,10-dimethyl-1,2-benzanthracene-induced hormone-dependent mammary adenocarcinoma of the Sprague-Dawley rat all compounds showed marked inhibition of tumor growth. As in all experiments compounds 4a and 4b, which is resistant to hydroxylation in 4'-position exhibited an identical pattern of action, which is different from that shown by compound 4c, the effect of compound 4a cannot be explained by its possible catechol metabolite 4c.
S P Gupta,
A Handa
PMID: 3033781
DOI:
Abstract
The estrogen receptor binding affinity of various hexesterol derivatives is found to be significantly related with van der Waals volume of substituents and the Hammett constant sigma. This led to suggest that substituents produce steric effects on the drug-receptor interaction and that the electron-donating capability of substituents enhances the activity. In case of metahexestrol derivatives these factors were however not found to affect the binding affinity of compounds. The reason thereof is discussed.